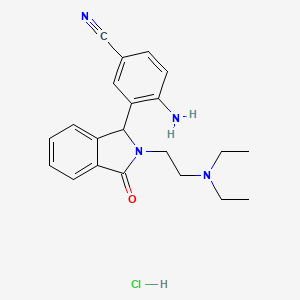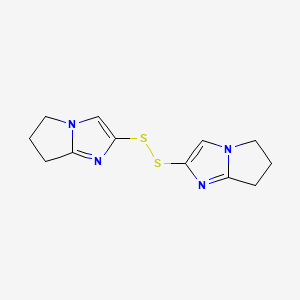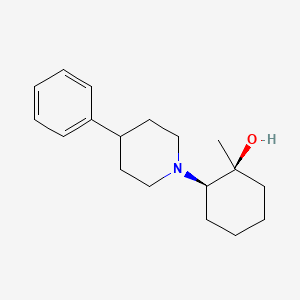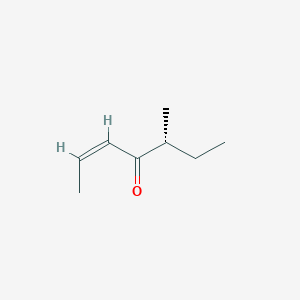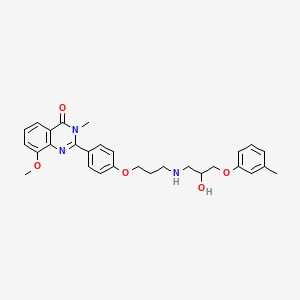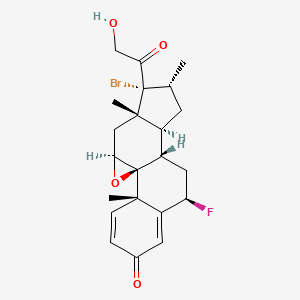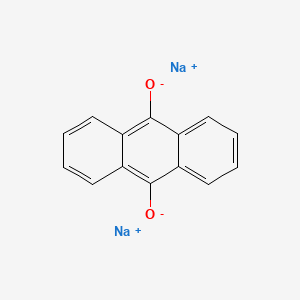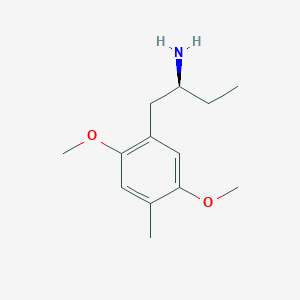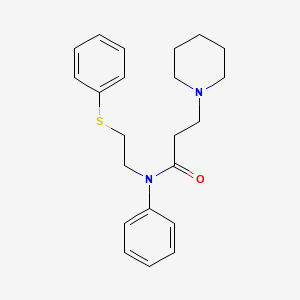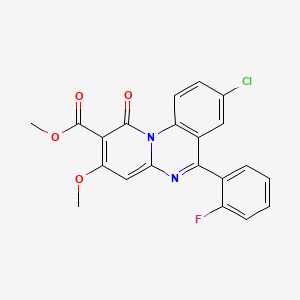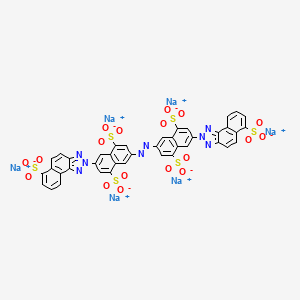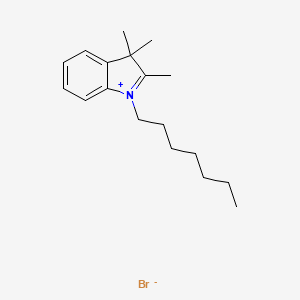
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)-: is an organic compound with the molecular formula C10H16O dimethylmethylenepyran . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of biologically active compounds such as drugs and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of biologically active molecules.
Biology: In biological research, this compound is used to synthesize molecules that can interact with biological systems, such as enzyme inhibitors or receptor agonists.
Medicine: The compound is utilized in the development of pharmaceuticals, including drugs that target specific pathways or receptors in the body.
Industry: In industrial applications, it serves as a precursor for the synthesis of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
- Nerol oxide
- Neryl oxide
- 3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Comparison: Compared to these similar compounds, 2H-Pyran, 3,6-dihydro-4-methyl-2-(1-methyl-1-butenyl)- is unique in its specific structure and reactivity. Its distinct molecular configuration allows it to participate in unique chemical reactions and interact with specific biological targets, making it valuable in various applications .
Properties
CAS No. |
72333-12-1 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2R)-4-methyl-2-[(E)-pent-2-en-2-yl]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H18O/c1-4-5-10(3)11-8-9(2)6-7-12-11/h5-6,11H,4,7-8H2,1-3H3/b10-5+/t11-/m1/s1 |
InChI Key |
GDDOPFZLBBBLQB-IGLBNKAOSA-N |
Isomeric SMILES |
CC/C=C(\C)/[C@H]1CC(=CCO1)C |
Canonical SMILES |
CCC=C(C)C1CC(=CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


